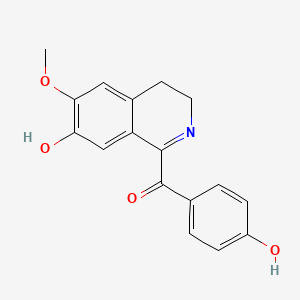
Longifolonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Longifolonine is a member of isoquinolines.
Applications De Recherche Scientifique
Cytotoxicity Studies
Recent studies have demonstrated that longifolonine exhibits significant cytotoxic activity against various cancer cell lines. For instance, research indicated that this compound showed a higher cytotoxic potential against prostate cancer cells (DU-145) with an IC50 value of 78.64 µg/mL and oral cancer cells (SCC-29B) with an IC50 of 88.92 µg/mL, while displaying minimal toxicity to healthy Vero cells (IC50 = 246.3 µg/mL) when compared to doxorubicin, a standard chemotherapy drug .
Table 1: Cytotoxicity Profile of this compound
| Cell Type | Cell Line | IC50 (µg/mL) | Comparison to Doxorubicin (IC50 µg/mL) |
|---|---|---|---|
| Prostate Cancer | DU-145 | 78.64 ± 0.5 | 10.67 ± 0.5 |
| Oral Cancer | SCC-29B | 88.92 ± 0.5 | 9.56 ± 0.5 |
| Healthy Cells | Vero Cells | 246.3 ± 0.5 | 29.12 ± 0.5 |
These findings suggest that this compound has the potential to be developed as a safe anti-neoplastic drug due to its ability to differentiate between cancerous and healthy cells, thereby minimizing side effects typically associated with traditional chemotherapy .
Longifolene-Derived Compounds
Further research has synthesized derivatives from this compound, such as tetralone derivatives bearing a 1,2,4-triazole moiety, which exhibited enhanced anticancer activity against multiple human cancer cell lines including T-24, MCF-7, HepG2, A549, and HT-29 . Some of these derivatives demonstrated greater efficacy than the widely used chemotherapeutic agent 5-Fluorouracil.
Biosynthesis and Production
The biosynthetic pathway of this compound has been explored to enhance its production through genetic engineering techniques. Studies have successfully introduced the longifolene biosynthetic pathway into Saccharomyces cerevisiae, applying multiple strategies to increase yield . This approach aims to overcome limitations associated with chemical synthesis and extraction from natural sources.
Anti-inflammatory and Analgesic Properties
This compound has shown promise in reducing inflammation and managing pain, making it a candidate for analgesic formulations . Its bioactive properties may also extend to treating various bacterial and fungal infections due to its antibacterial and antifungal activities .
Potential Mechanisms of Action
The mechanisms underlying the cytotoxic effects of this compound may involve inhibition of key cellular pathways associated with cancer cell proliferation and survival. Similar compounds have been shown to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1), which are critical mediators in inflammatory responses and cancer progression .
Propriétés
Numéro CAS |
77410-37-8 |
|---|---|
Formule moléculaire |
C17H15NO4 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
(7-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1-yl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C17H15NO4/c1-22-15-8-11-6-7-18-16(13(11)9-14(15)20)17(21)10-2-4-12(19)5-3-10/h2-5,8-9,19-20H,6-7H2,1H3 |
Clé InChI |
XUPKMHYGWVWELF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)CCN=C2C(=O)C3=CC=C(C=C3)O)O |
SMILES canonique |
COC1=C(C=C2C(=C1)CCN=C2C(=O)C3=CC=C(C=C3)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















